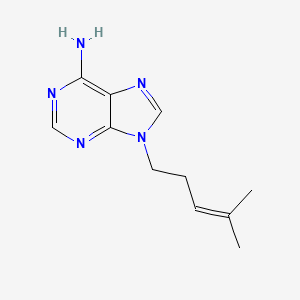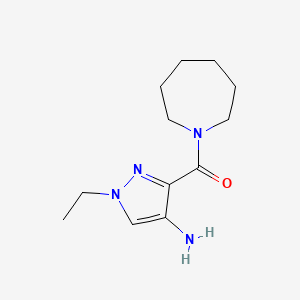![molecular formula C15H22BrN B11735188 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine is an organic compound with the molecular formula C15H22BrN It is characterized by a cyclobutyl ring substituted with a 4-bromophenyl group and a 3-methylbutylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a of appropriate precursors.
Introduction of the 4-Bromophenyl Group: The bromophenyl group is introduced via a using a boronic acid derivative and a palladium catalyst.
Attachment of the 3-Methylbutylamine Chain: The final step involves the of the cyclobutyl ring to attach the 3-methylbutylamine chain.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine
- 1-[1-(4-Fluorophenyl)cyclobutyl]-3-methylbutylamine
- 1-[1-(4-Methylphenyl)cyclobutyl]-3-methylbutylamine
Comparison: 1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H22BrN |
|---|---|
Poids moléculaire |
296.25 g/mol |
Nom IUPAC |
1-[1-(4-bromophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H22BrN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 |
Clé InChI |
RUAZTACNZLJUNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735112.png)
![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735145.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)


![N-[(5-fluorothiophen-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735167.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![4-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11735187.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)
